Cas no 38896-71-8 (Isoquinoline, 4-(methylthio)-)

Isoquinoline, 4-(methylthio)- 化学的及び物理的性質
名前と識別子
-
- 38896-71-8
- 4-(Methylsulfanyl)isoquinoline
- Isoquinoline, 4-(methylthio)-
- 4-(Methylsulfanyl)isoquinoline #
- LJJYUBRSIWDHPJ-UHFFFAOYSA-N
- EN300-7833501
- SCHEMBL15968195
- CS-0261379
- 4-(methylthio)isoquinoline
-
- インチ: 1S/C10H9NS/c1-12-10-7-11-6-8-4-2-3-5-9(8)10/h2-7H,1H3
- InChIKey: LJJYUBRSIWDHPJ-UHFFFAOYSA-N
- ほほえんだ: C1C2=C(C=CC=C2)C(SC)=CN=1
計算された属性
- せいみつぶんしりょう: 175.04557046g/mol
- どういたいしつりょう: 175.04557046g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 38.2Ų
じっけんとくせい
- 密度みつど: 1.18±0.1 g/cm3(Predicted)
- ゆうかいてん: 66-67 °C
- ふってん: 331.2±15.0 °C(Predicted)
- 酸性度係数(pKa): 4.57±0.10(Predicted)
Isoquinoline, 4-(methylthio)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7833501-0.05g |
4-(methylsulfanyl)isoquinoline |
38896-71-8 | 95.0% | 0.05g |
$118.0 | 2025-03-21 | |
Enamine | EN300-7833501-0.25g |
4-(methylsulfanyl)isoquinoline |
38896-71-8 | 95.0% | 0.25g |
$252.0 | 2025-03-21 | |
Enamine | EN300-7833501-0.5g |
4-(methylsulfanyl)isoquinoline |
38896-71-8 | 95.0% | 0.5g |
$457.0 | 2025-03-21 | |
1PlusChem | 1P028B48-2.5g |
4-(methylsulfanyl)isoquinoline |
38896-71-8 | 95% | 2.5g |
$1480.00 | 2024-05-03 | |
1PlusChem | 1P028B48-5g |
4-(methylsulfanyl)isoquinoline |
38896-71-8 | 95% | 5g |
$2157.00 | 2024-05-03 | |
Aaron | AR028BCK-250mg |
4-(methylsulfanyl)isoquinoline |
38896-71-8 | 95% | 250mg |
$372.00 | 2025-02-16 | |
Aaron | AR028BCK-100mg |
4-(methylsulfanyl)isoquinoline |
38896-71-8 | 95% | 100mg |
$267.00 | 2025-02-16 | |
Aaron | AR028BCK-10g |
4-(methylsulfanyl)isoquinoline |
38896-71-8 | 95% | 10g |
$3485.00 | 2023-12-15 | |
1PlusChem | 1P028B48-250mg |
4-(methylsulfanyl)isoquinoline |
38896-71-8 | 95% | 250mg |
$363.00 | 2024-05-03 | |
1PlusChem | 1P028B48-1g |
4-(methylsulfanyl)isoquinoline |
38896-71-8 | 95% | 1g |
$784.00 | 2024-05-03 |
Isoquinoline, 4-(methylthio)- 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Yutao Li,Jie Song RSC Adv., 2015,5, 40065-40069
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
Isoquinoline, 4-(methylthio)-に関する追加情報
4-(Methylthio)Isoquinoline: A Comprehensive Overview
The compound with CAS No 38896-71-8, commonly referred to as 4-(methylthio)isoquinoline, is a fascinating molecule that has garnered significant attention in various scientific domains. This isoquinoline derivative, characterized by its methylthio substituent at the 4-position, exhibits unique chemical properties and has found applications in fields ranging from pharmaceuticals to materials science. In this article, we delve into the structural features, synthesis methods, biological activities, and recent advancements associated with 4-(methylthio)isoquinoline.
4-(Methylthio)isoquinoline belongs to the broader class of isoquinolines, which are heterocyclic aromatic compounds with a nitrogen atom in the ring. The isoquinoline skeleton is known for its versatility and is often employed as a scaffold in drug design due to its ability to interact with various biological targets. The methylthio group (-SMe) attached at the 4-position introduces additional functionality, enhancing the molecule's reactivity and potential for bioactivity. This substitution pattern is particularly advantageous in medicinal chemistry, where subtle structural modifications can significantly impact pharmacokinetics and efficacy.
Recent studies have highlighted the potential of 4-(methylthio)isoquinoline as a lead compound in antitumor drug development. Researchers have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, making it a promising candidate for further exploration in oncology. The mechanism of action appears to involve interference with key cellular processes such as DNA replication and apoptosis induction. These findings underscore the importance of continuing research into the biological pathways influenced by 4-(methylthio)isoquinoline.
In addition to its therapeutic potential, 4-(methylthio)isoquinoline has also been investigated for its role in materials science. The molecule's aromaticity and functional groups make it suitable for applications in organic electronics. For instance, derivatives of 4-(methylthio)isoquinoline have been explored as components in organic light-emitting diodes (OLEDs), where their electronic properties contribute to enhanced device performance. This dual functionality—simultaneously relevant to medicine and materials science—underscores the compound's versatility.
The synthesis of 4-(methylthio)isoquinoline typically involves multi-step organic reactions, often leveraging palladium-catalyzed coupling reactions or nucleophilic aromatic substitution strategies. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving scalability. These improvements are critical for transitioning laboratory findings into industrial applications.
From an environmental perspective, understanding the fate and toxicity of 4-(methylthio)isoquinoline is essential for ensuring sustainable practices. Studies have shown that the compound undergoes biodegradation under specific conditions, though further research is needed to assess its long-term environmental impact. Regulatory frameworks are increasingly emphasizing green chemistry principles, which align with efforts to develop eco-friendly synthetic routes for 4-(methylthio)isoquinoline.
In conclusion, 4-(methylthio)isoquinoline (CAS No 38896-71-8) stands as a remarkable example of how structural modifications can unlock new possibilities in chemical research. Its applications span multiple disciplines, from drug discovery to materials innovation, while ongoing studies continue to unravel its full potential. As scientific understanding deepens and technological advancements unfold, this compound is poised to play an even greater role in shaping future developments across various industries.
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